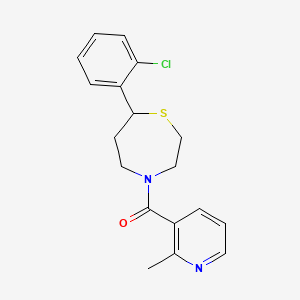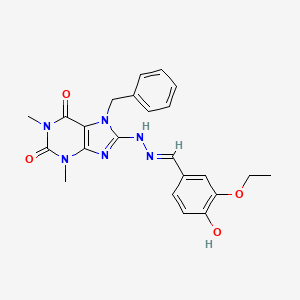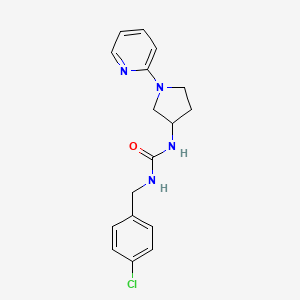![molecular formula C16H13ClN4OS2 B2403159 4-(((5-(4-Clorofenil)tiazolo[2,3-c][1,2,4]triazol-3-il)tio)metil)-3,5-dimetilisoxazol CAS No. 671200-15-0](/img/structure/B2403159.png)
4-(((5-(4-Clorofenil)tiazolo[2,3-c][1,2,4]triazol-3-il)tio)metil)-3,5-dimetilisoxazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)methyl)-3,5-dimethylisoxazole” is a unique heterocyclic compound. It is part of the 1,2,4-triazole-containing scaffolds which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, like the compound , has been a subject of research. The latest strategies for the synthesis of these privileged scaffolds involve using 3-amino-1,2,4-triazole . A convenient and efficient procedure for the synthesis of similar compounds has been developed via a tandem intermolecular C–N bond and intramolecular C–S bond formation sequence .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The 1,2,4-triazole group is a significant component, operating as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The 1,2,4-triazole group in the compound can participate in a variety of reactions. For instance, 3-amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Aplicaciones Científicas De Investigación
- Las benzo[4,5]tiazolo[2,3-c][1,2,4]triazoles han demostrado propiedades antifúngicas. Por ejemplo, el fungicida comercialmente disponible tricilazol (compuesto E) se utiliza para tratar el tizón del arroz, mientras que el compuesto F también exhibe actividad antifúngica .
- Algunos derivados de benzo[4,5]tiazolo[2,3-c][1,2,4]triazol prometen ser agentes anticancerígenos. Los compuestos 5a, 5b y 5d han demostrado efectos antiproliferativos contra diversas líneas celulares cancerosas, incluidas la leucemia, el cáncer de pulmón de células no pequeñas, el cáncer de colon, el melanoma, el cáncer de ovario y el cáncer renal .
- Si bien no está directamente relacionado con este compuesto específico, se han investigado los derivados de benzotiazol por su actividad antibacteriana. El benzotiazol bicíclico C, por ejemplo, actúa como antibiótico .
- Las benzo[4,5]tiazolo[2,3-c][1,2,4]triazoles tienen aplicaciones en agroquímicos. Por ejemplo, el tricilazol (compuesto E) se utiliza como fungicida para proteger los cultivos de arroz .
Actividad antifúngica
Potencial anticancerígeno
Propiedades antibacterianas
Actividad inmunosupresora
Agroquímicos y herbicidas
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles, have been found to exhibit biological activity .
Mode of Action
It is known that many nitrogen- and sulfur-containing heterocyclic compounds, like this one, exhibit biological activity . The interaction of these compounds with their targets often involves the formation of bonds between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen to the oxygen of the C=O bond .
Biochemical Pathways
For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propiedades
IUPAC Name |
4-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS2/c1-9-13(10(2)22-20-9)7-23-15-18-19-16-21(15)14(8-24-16)11-3-5-12(17)6-4-11/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHCQGLYLNWBNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2403078.png)

![3-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2403080.png)
![Methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2403083.png)




![(Z)-2-(2,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2403092.png)

![Methyl 2-({2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate](/img/structure/B2403095.png)

![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(3,4-dichlorobenzyl)-2-fluorobenzamide](/img/structure/B2403098.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2403099.png)
